4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as n-butyllithium, and low temperatures to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar thiophene core but different substituents, leading to different properties and applications.
2-bromothiophene: A simpler thiophene derivative that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific functionalities are required.
Properties
IUPAC Name |
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S2/c1-15-11(2-3-16-7-11)6-13-10(14)9-4-8(12)5-17-9/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLBXILVQGSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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